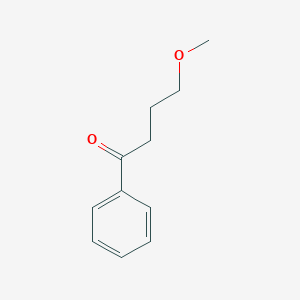
4-Methoxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-phenylbutan-1-one is an organic compound with the molecular formula C11H14O It is a ketone with a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenylbutan-1-one can be achieved through multiple-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 1-phenyl-1-butanone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Scientific Research Applications
4-Methoxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenylbutan-1-one involves its interaction with various molecular targets. The methoxy group and the ketone functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-butanone: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyacetophenone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.
Properties
CAS No. |
34904-87-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O2/c1-13-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
JCGZWVZIZNKUHN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


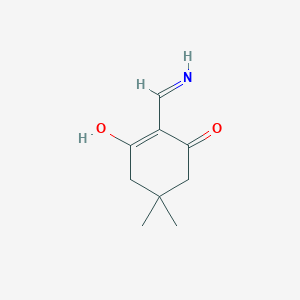
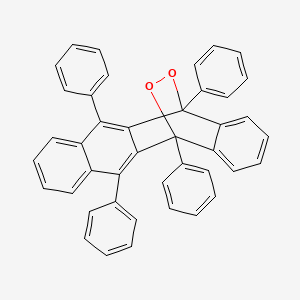
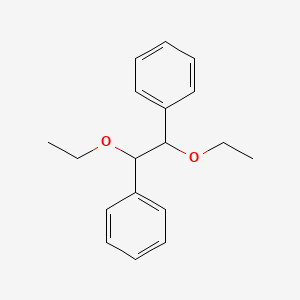
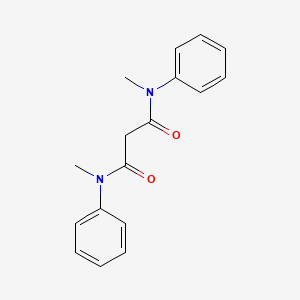

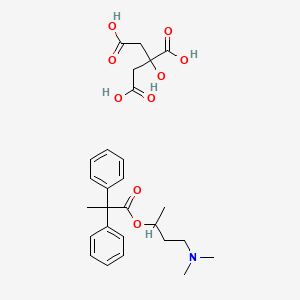
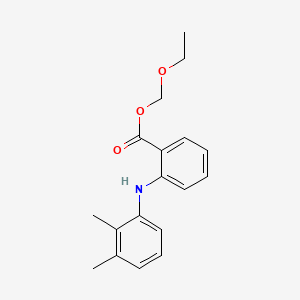

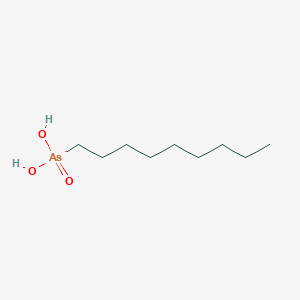
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
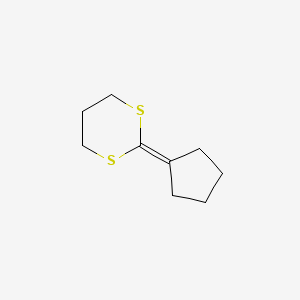
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
